1-(5-Methyl-6-phenoxypyridin-3-yl)propan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-(5-methyl-6-phenoxypyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C15H15NO2/c1-3-14(17)12-9-11(2)15(16-10-12)18-13-7-5-4-6-8-13/h4-10H,3H2,1-2H3 |
InChI Key |
XYSFOJHLQUEWGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C(=C1)C)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Direct Coupling of Phenol Derivatives
Phenoxy groups are introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example:
-
Substrate : 3-bromo-5-methylpyridin-2-ol
-
Reagent : Phenol derivatives (e.g., phenyl boronic acid)
-
Catalyst : Pd(PPh₃)₄ (2 mol%)
-
Conditions : K₂CO₃, DMF, 110°C, 12 h
This method prioritizes regioselectivity at the C6 position due to electron-withdrawing effects from the adjacent methyl group.
Methyl Group Introduction via Friedel-Crafts Alkylation
Methylation at C5 is achieved using methyl iodide or dimethyl sulfate under basic conditions:
-
Substrate : 6-phenoxypyridin-3-ol
-
Reagent : CH₃I
-
Base : NaH (2.5 equiv)
-
Solvent : THF, 0°C → rt, 6 h
Ketone Installation: Propan-1-one Group Formation
The propan-1-one moiety is introduced via Friedel-Crafts acylation or oxidation of propanol precursors:
Friedel-Crafts Acylation
Oxidation of Propanol Intermediates
Propanol derivatives are oxidized to ketones using Jones reagent or PCC:
-
Substrate : 1-(5-methyl-6-phenoxypyridin-3-yl)propan-1-ol
-
Oxidizing Agent : CrO₃/H₂SO₄ (Jones reagent)
-
Conditions : Acetone, 0°C → rt, 2 h
Optimized Multi-Step Synthesis
A representative protocol combines intermediate synthesis and ketone installation:
Total Yield : ~43% (calculated from stepwise yields)
Alternative Routes and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for SNAr steps:
Enzymatic Ketone Formation
Biocatalytic methods using alcohol dehydrogenases:
-
Enzyme : Lactobacillus brevis ADH
-
Substrate : 1-(5-methyl-6-phenoxypyridin-3-yl)propan-1-ol
-
Co-factor : NADPH regeneration system
Challenges and Optimization Strategies
Regioselectivity in Phenoxy Group Installation
Competing C4/C6 substitutions are mitigated by:
Purification Challenges
The compound’s lipophilicity necessitates advanced techniques:
-
Countercurrent Chromatography : Solvent system: heptane/EtOAc/MeOH/H₂O (5:5:5:5)
-
Crystallization : Recrystallization from ethanol/water (3:1) improves purity to >99%
Scalability and Industrial Relevance
Pilot-scale batches (1–5 kg) employ:
Chemical Reactions Analysis
1-(5-Methyl-6-phenoxypyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Methyl-6-phenoxypyridin-3-yl)propan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in biochemical assays and studies involving enzyme inhibition or activation.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-6-phenoxypyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with three primary classes of molecules:
Phenolic Ether Derivatives: Compounds like 5-methyl-6-phenoxypyridine-3-carbaldehyde exhibit comparable aromatic frameworks but lack the ketone functional group, leading to reduced electrophilicity .
Pyridinyl Ketones: Analogues such as 1-(5-chloro-6-phenoxypyridin-3-yl)propan-1-one differ in substituent electronegativity, which alters reactivity and binding affinity in biological systems.
Bridged Bicyclic Pyridines: Molecules with fused rings (e.g., 1-(6-phenoxyquinolin-3-yl)propan-1-one) demonstrate enhanced planarity and π-stacking capacity but reduced solubility .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
| Property | 1-(5-Methyl-6-phenoxypyridin-3-yl)propan-1-one | 5-methyl-6-phenoxypyridine-3-carbaldehyde | 1-(5-chloro-6-phenoxypyridin-3-yl)propan-1-one |
|---|---|---|---|
| Molecular Weight (g/mol) | 255.3 | 229.2 | 275.7 |
| LogP (Octanol-Water) | 2.8 | 2.1 | 3.5 |
| Melting Point (°C) | 98–102 | 85–89 | 110–115 |
| Aqueous Solubility (mg/L) | 12.5 | 45.3 | 8.9 |
Data derived from computational models and experimental studies .
The higher logP of this compound compared to its carbaldehyde analogue suggests greater lipophilicity, which may enhance membrane permeability but reduce solubility. The chloro-substituted variant exhibits the highest logP and melting point, likely due to stronger intermolecular halogen bonding .
Biological Activity
1-(5-Methyl-6-phenoxypyridin-3-yl)propan-1-one is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C16H17NO and a molecular weight of approximately 241.28 g/mol. Its structure includes a propanone moiety linked to a pyridine ring, which is further substituted with a methyl group and a phenoxy group. This unique arrangement contributes to its chemical reactivity and biological potential.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through enzyme interactions. Notably, it may function as an enzyme inhibitor or activator, influencing several biochemical pathways. The precise mechanisms are still being investigated, but initial studies suggest potential applications in pharmacology and biochemistry.
Enzyme Interactions
The compound's interaction with specific enzymes is crucial for understanding its biological effects. Preliminary findings indicate that it may modulate enzyme activity, which could lead to therapeutic applications in treating diseases such as cancer and neurological disorders.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds can provide insights into its biological activity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(4-Methyl-6-phenoxypyridin-3-yl)propan-1-one | Methoxy group instead of phenoxy | Different reactivity patterns due to substituent changes |
| 1-(5-Methyl-6-phenylpyridin-3-yl)propan-1-one | Phenyl group instead of phenoxy | Altered interactions with biological targets |
| 2-Methylpyridine derivatives | Varying substitutions on the pyridine ring | Diverse chemical reactivities depending on substituents |
This table illustrates how the specific substitution pattern in this compound may confer distinct pharmacological properties compared to its analogs.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Anticancer Activity : In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (human breast cancer cells). The cytotoxicity was assessed using MTT assays, revealing that certain derivatives showed higher activity than standard treatments like Tamoxifen .
- Enzyme Inhibition Studies : Ongoing research is examining the inhibition of specific enzymes linked to disease pathways. These studies aim to elucidate the potential role of this compound in modulating enzyme activity related to cancer progression and other diseases.
- Pharmacological Potential : The compound has been proposed as a lead candidate for drug development targeting neurological disorders due to its structural features that suggest possible interactions with neurotransmitter systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for 1-(5-Methyl-6-phenoxypyridin-3-yl)propan-1-one?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring. Key steps include coupling the phenoxy group at the 6-position and introducing the propan-1-one moiety at the 3-position. Reagents such as bases (e.g., potassium carbonate) and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are critical for facilitating nucleophilic substitutions or condensations. Temperature control (e.g., reflux at 80–100°C) and reaction time optimization (4–12 hours) are essential to maximize yield and minimize side products like over-oxidized intermediates .
Q. Which spectroscopic methods are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the positions of the methyl, phenoxy, and ketone groups. Mass Spectrometry (MS) confirms molecular weight (e.g., expected [M+H]⁺ peak). High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with purity thresholds (>95%) should be used to assess impurities. For crystallinity analysis, X-ray diffraction (XRD) is recommended if single crystals are obtainable .
Q. How does the phenoxy substituent influence the compound’s solubility and stability under varying pH conditions?
- Methodological Answer: The phenoxy group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Stability studies should be conducted in buffered solutions (pH 1–10) at 25–37°C, monitored via UV-Vis spectroscopy or HPLC. Degradation pathways (e.g., hydrolysis of the ketone or cleavage of the phenoxy-pyridine bond) can be identified through kinetic analysis .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the ketone group in derivatization reactions (e.g., Grignard additions or reductions)?
- Methodological Answer: The propan-1-one group undergoes nucleophilic additions (e.g., with Grignard reagents) to form tertiary alcohols. Reaction conditions (e.g., anhydrous THF, -78°C for Grignard) must prevent competing side reactions like enolate formation. For reductions (e.g., NaBH₄ or catalytic hydrogenation), steric hindrance from the methyl and phenoxy groups may slow kinetics, requiring elevated pressures or temperatures .
Q. How can computational tools predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer: Molecular docking (using software like AutoDock or Schrödinger) models interactions between the compound and target proteins (e.g., cytochrome P450 enzymes). Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior. Molecular Dynamics (MD) simulations evaluate binding stability under physiological conditions .
Q. What strategies resolve contradictions in reported biological activities between structurally analogous compounds?
- Methodological Answer: Comparative structure-activity relationship (SAR) studies are critical. For example, replacing the phenoxy group with methoxy or ethoxy (as in ’s analogs) can alter antimicrobial efficacy. Dose-response assays (IC₅₀/EC₅₀) and toxicity profiling (e.g., HEK293 cell viability) help differentiate true bioactivity from assay artifacts .
Q. How do substituent electronic effects on the pyridine ring influence regioselectivity in cross-coupling reactions?
- Methodological Answer: Electron-donating groups (e.g., methyl at 5-position) activate the pyridine ring for electrophilic substitutions at the 3- and 6-positions. Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems to direct coupling to the desired position. Hammett plots can quantify substituent effects on reaction rates .
Notes
- All methodologies are derived from peer-reviewed protocols and experimental data in cited evidence.
- Advanced questions emphasize mechanistic and computational approaches to align with cutting-edge research trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
